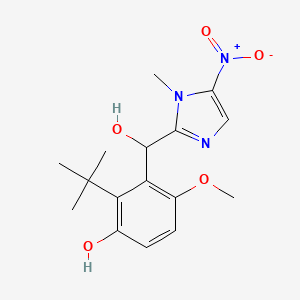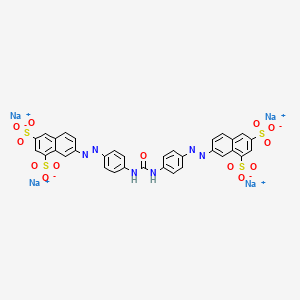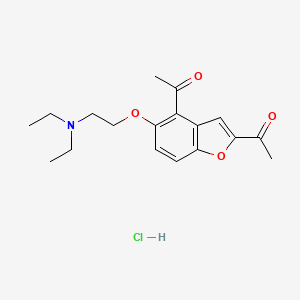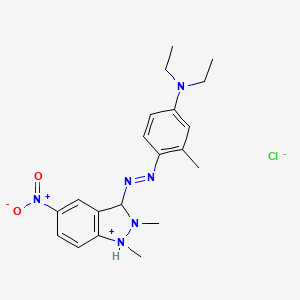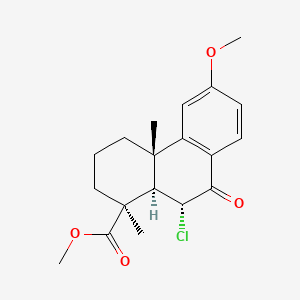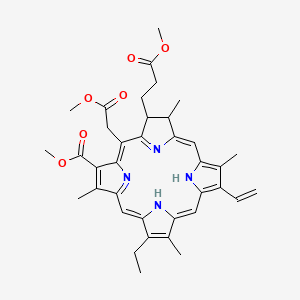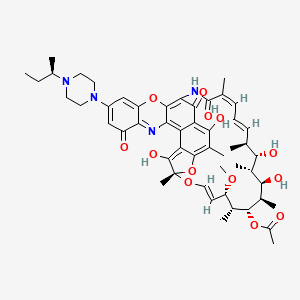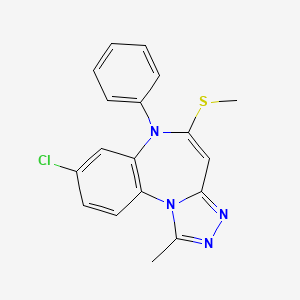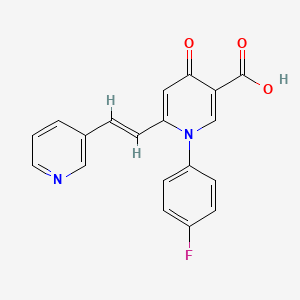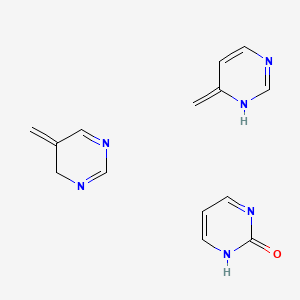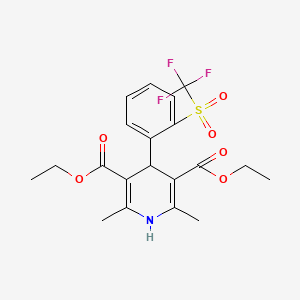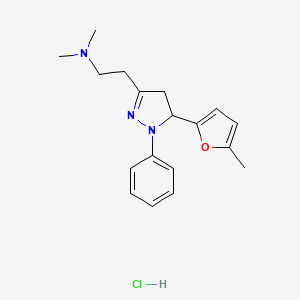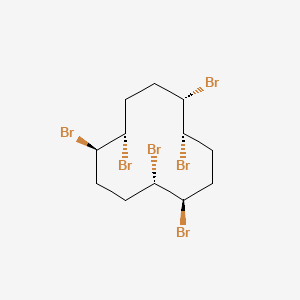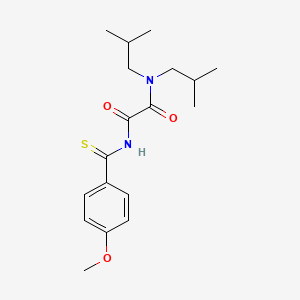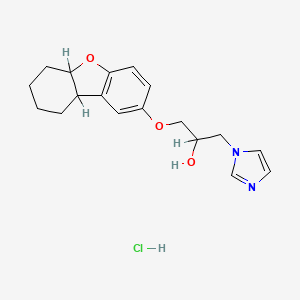
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H22-N2-O3.Cl-H and a molecular weight of 350.88 . This compound is known for its unique structure, which includes an imidazole ring and a dibenzofuran moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the ethanol group. The dibenzofuran moiety is then attached through an ether linkage. The final step involves the formation of the monohydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring or the dibenzofuran moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazoline derivatives.
Applications De Recherche Scientifique
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dibenzofuran moiety may also contribute to its biological effects by interacting with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
1H-Imidazole-1-ethanol, alpha-(((5a,6,7,8,9,9a-hexahydro-2-dibenzofuranyl)oxy)methyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol: Lacks the dibenzofuran moiety, making it less complex and potentially less biologically active.
Dibenzofuran derivatives: These compounds do not contain the imidazole ring, which may limit their interactions with certain biological targets.
Imidazole derivatives: These compounds may have different substituents on the imidazole ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the imidazole ring and the dibenzofuran moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119952-85-1 |
|---|---|
Formule moléculaire |
C18H23ClN2O3 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
1-(5a,6,7,8,9,9a-hexahydrodibenzofuran-2-yloxy)-3-imidazol-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c21-13(10-20-8-7-19-12-20)11-22-14-5-6-18-16(9-14)15-3-1-2-4-17(15)23-18;/h5-9,12-13,15,17,21H,1-4,10-11H2;1H |
Clé InChI |
RKQOYLWYSQUFLS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=C(O2)C=CC(=C3)OCC(CN4C=CN=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


